molecular formula C29H31NO B11524635 7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

Cat. No.: B11524635
M. Wt: 409.6 g/mol
InChI Key: ZPWXFJIPDOYOKH-UHFFFAOYSA-N
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Description

7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one typically involves multi-step organic reactions

    Preparation of Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.

    Introduction of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

    Dimethylation: The dimethyl groups are typically introduced through alkylation reactions using methyl iodide or similar reagents in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential anticancer properties. Acridine derivatives are known to intercalate with DNA, disrupting cellular processes and leading to cell death. This makes them promising candidates for chemotherapy drugs.

Industry

In the industrial sector, this compound can be used in the development of dyes and pigments due to its stable aromatic structure. It may also find applications in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the double helix structure. This interference can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA processing pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antiseptic properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

Compared to these similar compounds, 7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one features a tert-butylphenyl group and dimethyl groups, which may enhance its stability and specificity in biological applications. Its unique structure could potentially offer improved efficacy and reduced side effects in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C29H31NO

Molecular Weight

409.6 g/mol

IUPAC Name

7-(4-tert-butylphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one

InChI

InChI=1S/C29H31NO/c1-28(2,3)20-13-10-19(11-14-20)25-22-15-12-18-8-6-7-9-21(18)27(22)30-23-16-29(4,5)17-24(31)26(23)25/h6-15,25,30H,16-17H2,1-5H3

InChI Key

ZPWXFJIPDOYOKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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